molecular formula C18H17F3N6OS B2726504 N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034406-32-9

N-(1-(2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)piperidin-4-yl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No. B2726504
CAS RN: 2034406-32-9
M. Wt: 422.43
InChI Key: ZHYNJMNYWZTCRJ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a piperidine ring, and a thiadiazole ring . Pyrimidines are six-membered heterocyclic compounds that are a key component of nucleic acids . Piperidines are six-membered rings containing one nitrogen atom, and they are often found in many pharmaceuticals and natural products. Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen in a five-membered ring .


Chemical Reactions Analysis

The chemical reactions involving this compound would depend on its functional groups and the conditions under which the reactions are carried out. Pyrimidines, for example, can undergo a variety of reactions, including alkylation, acylation, and halogenation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups. These properties could include its solubility, melting point, boiling point, and reactivity .

Scientific Research Applications

Synthesis and Biological Activity

  • Novel benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines have been synthesized from visnaginone and khellinone derivatives. These compounds, including similar molecular structures to the queried chemical, showed significant COX-1/COX-2 inhibition, analgesic, and anti-inflammatory activities. The synthesis approaches and the biological evaluations indicate the potential for developing new therapeutic agents based on this chemical structure (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anticancer and Antimicrobial Potential

  • Pyrimidine derivatives, closely related to the queried chemical, have been synthesized and evaluated for their antimicrobial and anticancer activities. These compounds have shown promising results against various cancer cell lines and bacterial strains, highlighting the potential for developing new treatments based on pyrimidine and thiadiazole structures (Verma & Verma, 2022).

Antitumor Evaluation

  • A series of 2,4,6-trisubstituted pyrimidine derivatives containing benzothiazole moiety were designed and synthesized. Some of these compounds exhibited moderate to strong antitumor activities against several cancer cells, including human gastric, prostate, and liver cancer cells. This research underscores the potential utility of benzothiazole-pyrimidine conjugates in cancer therapy (Li et al., 2020).

Insecticidal Activity

  • Innovative heterocycles incorporating a thiadiazole moiety were synthesized and assessed for their insecticidal properties against the cotton leafworm, indicating potential applications in agricultural pest control. The synthesis and evaluation of these compounds demonstrate the versatility of thiadiazole-pyrimidine structures in developing new insecticidal agents (Fadda et al., 2017).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, many pyrimidine derivatives have shown diverse biological activities, including anticancer, antiviral, antimicrobial, anti-inflammatory, analgesic, antioxidant, and antimalarial activities .

Future Directions

The future research directions for this compound could involve further exploration of its potential biological activities, optimization of its synthesis process, and investigation of its mechanism of action .

properties

IUPAC Name

N-[1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N6OS/c1-10-22-15(18(19,20)21)9-16(23-10)27-6-4-12(5-7-27)24-17(28)11-2-3-13-14(8-11)26-29-25-13/h2-3,8-9,12H,4-7H2,1H3,(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHYNJMNYWZTCRJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC(=N1)N2CCC(CC2)NC(=O)C3=CC4=NSN=C4C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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